molecular formula C22H25N3O B5526673 2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5526673
M. Wt: 347.5 g/mol
InChI Key: MSLQUOAOXNQDSD-KGENOOAVSA-N
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Description

Pyrazole derivatives are a class of organic compounds that have attracted significant interest due to their diverse pharmacological properties and applications in various fields of chemistry. They are known for their role in developing therapeutic agents and materials with unique properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. A common method for synthesizing substituted pyrazoles is through the annulation process, which involves the reaction of an appropriate carbonyl compound with hydrazine or its derivatives. For instance, substituted pyrazoles can be synthesized by the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, leading to a variety of substituted 2-aminobenzo[b]pyrans with potential biological activities (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction methods, providing insights into their geometric and electronic properties. These compounds often exhibit significant intramolecular hydrogen bonding, contributing to their stability and reactivity. Crystallographic investigations reveal the presence of tautomeric equilibria and intramolecular N-H...O hydrogen bonds, which are crucial for understanding the compound's behavior in different environments (Hayvalı et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including rearrangements, cyclizations, and substitutions, allowing for the synthesis of a wide range of heterocyclic compounds. These reactions are influenced by the presence of substituents on the pyrazole ring, which can affect the regioselectivity and outcome of the reactions. For example, reactions with N-nucleophiles can lead to the formation of aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives, demonstrating the versatility of pyrazole compounds in organic synthesis (Strah et al., 1996).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure and substitution patterns. These properties are essential for the compound's application in material science and pharmaceuticals. The crystal structure analyses often reveal the compound's density, unit cell parameters, and space groups, providing a foundation for understanding its physical behavior (Quiroga et al., 2010).

Scientific Research Applications

Corrosion Inhibition

One application of related compounds involves corrosion inhibition. A study by Emregül and Hayvalı (2006) explored the use of a Schiff base compound derived from phenazone and vanillin, focusing on its inhibitory action against steel corrosion in HCl solution. The study found that the synthesized compound exhibited significant corrosion inhibition, attributed to its adsorption and protective layer formation on the steel surface (Emregül & Hayvalı, 2006).

Antimicrobial and Anticancer Properties

Another research area involves the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, showcasing the potential of pyrazole derivatives in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, pyrazole-based compounds have been utilized for the synthesis of various heterocyclic systems, indicating their versatility as synthetic intermediates. Selič, Grdadolnik, and Stanovnik (1997) discussed the preparation of pyrido[1,2-a]pyrimidin-4-ones, showcasing the utility of pyrazole derivatives in generating complex heterocyclic structures with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997).

Antibacterial Activities

Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and evaluated their antibacterial activities. Their study demonstrated that some synthesized compounds showed moderate to good antibacterial activity against various bacterial strains, highlighting the potential of pyrazole derivatives in developing new antibacterial agents (Asiri & Khan, 2010).

Mechanism of Action

As an impurity of Eltrombopag, this compound may share some of its mechanisms of action. Eltrombopag is an agonist of the Thrombopoietin (Tpo) receptor, used as treatment for thrombocytopenia .

properties

IUPAC Name

(4E)-2-(3,4-dimethylphenyl)-4-[[4-[ethyl(methyl)amino]phenyl]methylidene]-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-6-24(5)19-11-8-18(9-12-19)14-21-17(4)23-25(22(21)26)20-10-7-15(2)16(3)13-20/h7-14H,6H2,1-5H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLQUOAOXNQDSD-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

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